(1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol
Overview
Description
(1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H17F2NO and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a wide range of targets in the body due to their versatile structure . They are present in more than twenty classes of pharmaceuticals . The specific targets of “(1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with . Without specific information on “this compound”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways due to their wide range of potential targets . The specific pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary widely depending on their specific structure . Without specific information on “this compound”, it’s difficult to provide a detailed outline of its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of piperidine derivatives can vary widely depending on their specific structure and the targets they interact with . The specific effects of “this compound” would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . The specific influences on “this compound” would depend on its specific properties and the environment in which it is used.
Biochemical Analysis
Biochemical Properties
(1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, are known to interact with acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This interaction can lead to enzyme inhibition, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the signaling pathways involved in cell proliferation and apoptosis . By altering these pathways, this compound can impact cell growth and survival, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their activity over extended periods, but their stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to this compound in vitro and in vivo can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may occur, including cellular toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, piperidine derivatives can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . By modulating these enzymes, this compound can affect the metabolism of other compounds, potentially leading to drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the endoplasmic reticulum or mitochondria can affect cellular processes such as protein synthesis and energy production.
Properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOKXFNGAZWBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.